molecular formula C18H17NO2 B095886 2-(9H-Carbazol-9-yl)ethyl methacrylate CAS No. 15657-91-7

2-(9H-Carbazol-9-yl)ethyl methacrylate

Cat. No. B095886
CAS RN: 15657-91-7
M. Wt: 279.3 g/mol
InChI Key: PCRXBGQWYLIHKQ-UHFFFAOYSA-N
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Description

2-(9H-Carbazol-9-yl)ethyl methacrylate (CzEMA) is a carbazole-based monomer that has been the subject of various studies due to its interesting properties and applications. Carbazole derivatives are known for their photophysical properties and are often used in polymer synthesis for applications that require specific optical and electronic characteristics .

Synthesis Analysis

The synthesis of CzEMA involves chemical processes that have been well-documented in the literature. For instance, the monomer has been synthesized and characterized using techniques such as FT-IR, 1H-NMR, 13C-NMR, and melting point analysis . The synthesis process is crucial for ensuring the purity and consistency of the monomer, which in turn affects the properties of the resulting polymers.

Molecular Structure Analysis

The molecular structure of CzEMA and its polymers has been elucidated using various spectroscopic techniques. Two-dimensional NMR spectroscopy, including HSQC and HMBC, has been employed to assign the configurational sequences and to understand the microstructure of related polymers . These structural investigations are essential for correlating the molecular structure with the physical properties of the materials.

Chemical Reactions Analysis

CzEMA can undergo polymerization reactions to form polymers with specific properties. Electropolymerization of CzEMA onto carbon fiber microelectrodes has been studied, demonstrating the potential of this monomer in creating active electrode materials . Copolymerization with other monomers, such as methacrylic acid, has also been explored, resulting in copolymers with varying thermal and physical properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of CzEMA and its polymers have been extensively studied. For example, the thermal degradation of copolymers containing CzEMA has been analyzed, showing that these materials have higher thermal stability compared to their homopolymer counterparts . The photophysical properties of poly[2-(9-carbazolyl)ethyl methacrylate] films have been investigated, revealing efficient energy migration and carrier generation without the formation of excimers . Additionally, the thermal behavior, glass transition temperatures, and molecular weights of various polymers and copolymers derived from CzEMA have been characterized .

Scientific Research Applications

  • Photocatalysis and Sensing : 2-(9H-Carbazol-9-yl)ethyl methacrylate has been used to prepare hybrid composites with ZnO, demonstrating potential in photocatalysis and sensing applications. These materials showed enhanced fluorescence properties and could function as fluorescent chemosensors or photocatalysts for dyes (Jitaru et al., 2015).

  • Electropolymerization and Photoconductivity : This compound has been utilized in the synthesis of copolymers with photoconductivity properties. The synthesized copolymers showed improved film-forming ability and photoconductivity, which are essential for various electronic applications (Xuan, 2011; Xuan, 2009).

  • Photochromic Switching : Researchers have developed a photochromic switching copolymer using this compound. This copolymer exhibited reversible changes in fluorescent intensity and conductivity upon exposure to different light sources, indicating potential for light-responsive materials (Wang et al., 2007).

  • Fluorescent Copolymers : The compound has been employed in the synthesis of fluorescent, thermoresponsive copolymers, showing tunable lower critical solution temperatures and potential applications in smart materials (Lessard et al., 2012).

  • Antimicrobial Applications : Carbazole derivatives, including those synthesized from this compound, have been investigated for their antimicrobial properties, demonstrating potential in the development of new antimicrobial agents (Salih et al., 2016; Kaplancıklı et al., 2012).

Mechanism of Action

Target of Action

The primary target of 2-(9H-Carbazol-9-yl)ethyl methacrylate, also known as PCz, is the electron transport chain in organic electronic devices . The compound acts as an electron-donating pendant group , contributing to the charge transport properties of the devices .

Mode of Action

PCz interacts with its targets by donating electrons, which are then transported through the device. This electron donation and subsequent transport result in the generation of an electric current . The high charge carrier mobility of PCz enhances this process, making it a valuable component in organic electronic devices .

Biochemical Pathways

The downstream effects of this process include the generation of an electric current and the functioning of the device .

Pharmacokinetics

Its high thermal and photochemical stability suggest that it may have good bioavailability if used in a biological context .

Result of Action

The primary result of PCz’s action is the generation of an electric current in organic electronic devices . This is achieved through its role as an electron-donating pendant group and its high charge carrier mobility . Additionally, PCz exhibits high thermal and electroluminescent properties, making it useful in a variety of applications, including organic light-emitting diodes (OLEDs), photovoltaic cells, and memory-based devices .

Action Environment

The action, efficacy, and stability of PCz can be influenced by various environmental factors. For instance, its storage temperature can affect its stability, with a recommended storage temperature of 2-8°C . Furthermore, its performance in electronic devices can be influenced by factors such as the device’s architecture, the presence of other materials in the device, and the operating conditions of the device .

Safety and Hazards

The safety information available indicates that 2-(9H-Carbazol-9-yl)ethyl methacrylate may cause skin and eye irritation, and may be harmful if inhaled . It is classified as Aquatic Chronic 2 - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 .

Future Directions

Polycarbazole and its derivatives encompass nitrogen-containing aromatic heterocyclic conducting polymers having excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability, which make them potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors .

properties

IUPAC Name

2-carbazol-9-ylethyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-13(2)18(20)21-12-11-19-16-9-5-3-7-14(16)15-8-4-6-10-17(15)19/h3-10H,1,11-12H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCRXBGQWYLIHKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCN1C2=CC=CC=C2C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

29692-07-7
Record name 2-Propenoic acid, 2-methyl-, 2-(9H-carbazol-9-yl)ethyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29692-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID70364924
Record name 2-(9H-Carbazol-9-yl)ethyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15657-91-7
Record name 2-(9H-Carbazol-9-yl)ethyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(9H-Carbazol-9-yl)ethyl methacrylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the potential applications of 2-(9H-Carbazol-9-yl)ethyl methacrylate in sensing?

A: Research suggests that this compound, when incorporated into hybrid films with zinc oxide (ZnO), demonstrates potential as a fluorescent chemosensor. Specifically, these films exhibit a "turn-on" fluorescence response in the presence of Nile Red dye. The fluorescence intensity of the hybrid film increased by 85% with the addition of 5 × 10−7 M Nile Red. [] This suggests that such materials could be used for detecting specific analytes by measuring changes in fluorescence.

Q2: How does the concentration of this compound during electropolymerization affect the properties of the resulting polymer film?

A: Studies utilizing electrochemical impedance spectroscopy (EIS) have shown that the initial concentration of this compound during electropolymerization significantly impacts the capacitive behavior of the resulting poly(this compound) films on carbon fiber microelectrodes. [] Different monomer concentrations lead to variations in capacitance values, as observed in Nyquist, Bode-magnitude, and Bode-phase plots. Notably, a concentration of 5 mM yielded the highest specific capacitance value of approximately 424.1 μF cm−2. [] This highlights the importance of optimizing monomer concentration to achieve desired electrochemical properties in the polymer film.

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